
Gartanin
Overview
Description
Gartanin (C₂₃H₂₄O₆, CAS: 33390-42-0) is a prenylated xanthone predominantly isolated from the pericarp and stem bark of Garcinia mangostana (mangosteen), a tropical fruit native to Southeast Asia . It ranks as the second most abundant xanthone in mangosteen after α-mangostin, contributing significantly to the fruit's bioactivity . Structurally, this compound features a xanthone core substituted with hydroxyl, methoxy, and prenyl groups, distinguishing it from other mangosteen-derived xanthones (Figure 1) .
This compound exhibits multifaceted pharmacological properties, including:
- Anticancer Activity: Inhibition of mTOR signaling, induction of autophagy, and apoptosis in bladder and prostate cancer cells .
- NEDDylation Inhibition: Unique ability to block NEDD8 conjugation, destabilizing oncogenic proteins like Skp2 in prostate cancer .
- Neuroprotection: Modulation of Nrf-2-dependent HO-1 and AMPK/SIRT1/PGC-1α pathways to counteract oxidative stress .
- Antioxidant and Anti-inflammatory Effects: Scavenging free radicals and suppressing pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gartanin can be extracted from the mangosteen pericarp using various methods. One common method involves the use of deep eutectic solvents (DES) combined with ultrasonic-assisted extraction. The optimal conditions for this method include an ultrasonic power of 500 W, water content of 28%, solid-liquid ratio of 1:18 g/mL, extraction temperature of 55°C, and extraction time of 73 minutes . Another method involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of this compound from mangosteen rind extract .
Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from mangosteen pericarp using solvents such as ethanol or methanol. The extract is then purified using techniques like solid-phase extraction (SPE) or macroporous resin enrichment .
Chemical Reactions Analysis
Types of Reactions: Gartanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, which retain the core xanthone structure and exhibit similar pharmacological activities .
Scientific Research Applications
Cancer Therapeutics
Gartanin has been extensively studied for its anticancer properties, particularly in prostate cancer. Research indicates that this compound promotes the degradation of the androgen receptor (AR), a critical target in prostate cancer therapy. It enhances AR degradation by activating the unfolded protein response pathway, which is vital for managing cellular stress and protein homeostasis .
Antioxidant Properties
This compound exhibits strong antioxidant activity, which is essential for combating oxidative stress linked to chronic diseases and aging. Its ability to scavenge free radicals helps protect cells from oxidative damage . This property not only contributes to its anticancer effects but also supports overall health by reducing inflammation and cellular damage.
Antimicrobial Effects
Research has demonstrated that this compound possesses antibacterial and antiviral properties. It has been shown to inhibit the growth of various pathogenic bacteria and viruses, making it a candidate for developing natural antimicrobial agents .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its antioxidant properties play a role in protecting neuronal cells from oxidative damage, which is implicated in diseases like Alzheimer's and Parkinson's .
Summary Table of this compound Applications
Case Studies
- Prostate Cancer : A study highlighted this compound's role as a potent inhibitor of prostate cancer cell lines through NEDDylation inhibition and autophagy induction. The findings suggest that this compound could be developed into a therapeutic agent for prostate cancer prevention and treatment .
- Oral Squamous Cell Carcinoma : Research indicated that this compound induces apoptosis in oral squamous cell carcinoma cell lines, showcasing its potential as an effective treatment option for this type of cancer .
Mechanism of Action
Gartanin exerts its effects through multiple molecular targets and pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis . This compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties, independent of nuclear factor erythroid-derived 2-like 2 (Nrf2) . Additionally, this compound inhibits the activity of enzymes like α-amylase, α-glucosidase, and pancreatic lipase, which are involved in carbohydrate and lipid metabolism .
Comparison with Similar Compounds
Mangosteen contains over 68 xanthones, with α-mangostin, γ-mangostin, 8-deoxygartanin, and garcinone D being structurally and functionally analogous to this compound . Below is a systematic comparison:
Structural Features
Structural Implications : The position and number of hydroxyl/methoxy groups influence solubility, bioavailability, and target specificity. For example, 8-deoxythis compound’s reduced polarity enhances membrane permeability but diminishes antioxidant capacity compared to this compound .
Pharmacological Activities
Cytotoxicity Against Cancer Cell Lines
Key Findings :
- This compound shows superior activity against lung cancer (NCI-H187), while α-mangostin is more potent in breast and colon cancers .
- Unlike α-mangostin, this compound uniquely inhibits NEDDylation, a pathway critical for protein degradation and cancer progression .
Metabolic Profiles
Implications : this compound’s sulfation reduces efflux transporter affinity, prolonging cellular retention, whereas α-mangostin’s oxidation increases systemic clearance .
Mechanisms of Action
Autophagy and Apoptosis
- This compound : Induces autophagy via PI3K/Akt/mTOR suppression and LC3-II accumulation in bladder and prostate cancers .
- α-Mangostin : Triggers apoptosis through mitochondrial depolarization and caspase-3 activation, independent of mTOR .
Enzyme Modulation
Biological Activity
Gartanin, a naturally occurring xanthone derived from the mangosteen fruit (Garcinia mangostana), has gained attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antioxidant properties. This article explores the significant findings regarding the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of this compound
This compound is one of the key xanthones found in mangosteen, alongside α-mangostin. It has been shown to exhibit various therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. The compound's structure allows it to interact with multiple cellular pathways, making it a promising candidate for further pharmacological studies.
This compound's anticancer properties have been primarily linked to its ability to induce autophagy and apoptosis in cancer cells. Research indicates that this compound inhibits growth in various cancer cell lines, including those derived from human urinary bladder cancer (T24 and RT4) by targeting the mTOR signaling pathway. The compound downregulates Bcl-2 expression and activates the p53 pathway, leading to apoptosis induction .
Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
T24 (Bladder) | 12.3 | Induction of autophagy |
RT4 (Bladder) | 15-20 | Inhibition of mTOR pathway |
NCI-H187 (Lung) | Not specified | Anticancer activity against lung cancer |
2.2 Case Studies
In a study examining bladder cancer cell lines, this compound was found to significantly suppress the expression of p70S6 and 4E-BP1, proteins involved in cell growth regulation through the mTOR pathway . The results indicated that the growth inhibitory effects were more pronounced in cells with functional p53 or TSC1 genes.
3. Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX-1) activity and reduce prostaglandin E2 (PGE2) release in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.
4. Antioxidant Activity
The antioxidant capacity of this compound has been documented through various assays that measure its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) at 100 μg/mL |
---|---|
This compound | 85 |
α-Mangostin | 90 |
Control (Vitamin C) | 95 |
5. Pharmacokinetics and Bioavailability
Research into the bioavailability of this compound indicates that its absorption can be enhanced when combined with other compounds like α-mangostin. This synergistic effect is attributed to modulation of efflux transporters that facilitate better cellular uptake .
6. Future Directions
Given its promising biological activities, further studies are warranted to explore:
- The full range of molecular targets affected by this compound.
- Its efficacy in clinical settings for various cancers.
- Optimal formulations to enhance its bioavailability and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms through which Gartanin exerts its anticancer effects?
this compound inhibits NEDDylation, a post-translational modification critical for protein stability and function. Specifically, it binds to the NEDD8-activating enzyme (NAE) complex, reducing NEDDylation of Cullin1 and Ubc12, which disrupts Skp2 degradation and upregulates FBXW2 expression . This leads to proteasome-dependent degradation of oncogenic proteins like Skp2 and induces autophagy via LC3B cleavage . Experimental validation involves Western blotting for NEDD8-conjugated proteins and LC3B puncta quantification in prostate cancer cell lines (PC3, 22Rv1) .
Q. Which experimental models are commonly used to study this compound's antitumor activity?
Prostate cancer cell lines (PC3, 22Rv1) and murine embryonic fibroblasts (MEFs) from p53 or TSC1 knockout mice are primary models . These systems allow mechanistic studies on NEDDylation, autophagy (via LC3B-GFP transfection), and apoptosis (e.g., caspase-3/PARP cleavage assays) . Glioblastoma models are also used to assess cell cycle arrest and migration inhibition .
Q. How is this compound's inhibitory concentration (IC50) determined in vitro?
IC50 values are cell line-dependent and measured via dose-response assays. For example, IC50 for PC3 cells is ~13.56 μM, while 22Rv1 cells show higher sensitivity (~8.32 μM) . Standard protocols include MTT/ATP assays, with validation via shRNA knockdown (e.g., NEDD8 knockdown increases IC50 to ~14.11 μM in PC3 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects across cancer cell lines?
Discrepancies arise from genetic heterogeneity. For instance, in T24 bladder cancer cells, this compound activates AMPKα to inhibit mTOR, while in RT4 cells, it suppresses AKT signaling . To reconcile these, use pathway-specific inhibitors (e.g., AMPKα siRNA) and multi-omics approaches (phosphoproteomics, RNA-seq) to identify context-dependent targets. Cross-validation with primary MEFs from gene-edited models (e.g., TSC1−/−) is recommended .
Q. What methodological considerations are critical when assessing this compound-induced autophagy?
Autophagy is confirmed via LC3B-II accumulation (Western blot) and punctate LC3B-GFP fluorescence microscopy . Controls must include autophagy inhibitors (e.g., chloroquine) to block lysosomal fusion and distinguish between autophagosome formation vs. degradation . Note that proteasome inhibitors (e.g., MG132) reverse this compound-induced Skp2 degradation, necessitating separate experimental timelines for autophagy and proteasome studies .
Q. How does this compound’s dual role in apoptosis and autophagy influence experimental design?
this compound induces apoptosis via caspase-3 activation and Bcl-2 downregulation in RT4 cells, while promoting autophagy in PC3 cells . To dissect these pathways, use time-course experiments: apoptosis markers (e.g., PARP cleavage) peak at 24 hours, whereas autophagy (LC3B-II) is detectable earlier (8–12 hours). Combine genetic tools (e.g., BECN1 knockout) and pharmacological inhibitors (e.g., Z-VAD-FMK for caspases) to isolate mechanisms .
Q. What strategies optimize this compound’s bioavailability and target specificity in preclinical models?
While in vitro studies use DMSO-solubilized this compound (≤20 μM), in vivo applications require pharmacokinetic optimization. Nanoformulations (e.g., liposomes) improve solubility and reduce off-target effects . Target engagement is validated via tissue-specific NEDDylation assays (e.g., immunoprecipitation of NEDD8-conjugated proteins from xenograft tumors) .
Q. Data Interpretation and Contradiction Analysis
Q. How should researchers address variability in this compound’s IC50 values across studies?
Variability stems from cell line-specific genetic backgrounds (e.g., p53 status in MEFs) and assay conditions (e.g., serum concentration) . Standardize protocols by:
- Using identical passage numbers for cell lines.
- Including internal controls (e.g., Skp2-overexpressing PC3 cells) .
- Reporting IC50 with error margins (e.g., PC3: 13.56 ± 0.20 μM) .
Q. Why does FBXW2 upregulation not consistently correlate with Skp2 degradation in this compound-treated cells?
FBXW2 is dispensable for Skp2 degradation, as shown via siRNA knockdown experiments . Instead, NEDD8 knockdown fully abrogates Skp2 loss, indicating NEDDylation’s primacy over E3 ligase activity in this context . Prioritize NEDD8 pathway markers (e.g., Ubc12 NEDDylation) over FBXW2 in mechanistic studies.
Q. Methodological Best Practices
Q. What controls are essential for this compound-related NEDDylation assays?
Include:
- Vehicle controls (0.1% DMSO) to rule out solvent effects.
- Positive controls (MLN4924, a known NEDDylation inhibitor) .
- shRNA controls (e.g., non-targeting shLuc) to validate genetic interventions .
Q. How can researchers ensure reproducibility in autophagy induction assays?
Properties
IUPAC Name |
1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXQLGQIDIPMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187024 | |
Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33390-42-0 | |
Record name | Gartanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
Record name | Gartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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